
4-Méthylpyridine-2-carbaldéhyde
Vue d'ensemble
Description
4-Methylpyridine-2-carbaldehyde, also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde, is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 .
Molecular Structure Analysis
The molecular structure of 4-Methylpyridine-2-carbaldehyde has been studied using various spectroscopic techniques and quantum chemical calculations . These studies have provided insights into its structural, energetic, and vibrational properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylpyridine-2-carbaldehyde were not found in the available resources, studies on similar compounds suggest that they can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
4-Methylpyridine-2-carbaldehyde is a liquid with a refractive index of 1.531 and a density of 1.082 g/mL at 25 °C .Applications De Recherche Scientifique
Ligands Bioactifs et Chémosenseurs
4-Méthylpyridine-2-carbaldéhyde: est un précurseur clé dans la synthèse des bases de Schiff, qui sont connues pour leurs propriétés de ligands bioactifs . Ces composés peuvent imiter les effets physiologiques similaires aux systèmes pyridoxal-aminoacides, qui sont essentiels dans les réactions métaboliques. Ils présentent une gamme de bioactivités, notamment des activités antibactériennes, antivirales et anticancéreuses. En outre, les bases de Schiff dérivées de ce composé peuvent se lier fortement à divers cations et anions, ce qui les rend utiles dans le développement de chémosenseurs pour détecter des ions spécifiques dans les milieux environnementaux et biologiques .
Produits Pharmaceutiques
Dans la recherche pharmaceutique, This compound sert de bloc de construction pour la synthèse de divers médicaments. Ses dérivés sont utilisés dans la conception et le développement de médicaments en raison de leurs propriétés pharmacophores polyvalentes, qui contribuent à un large éventail d’activités thérapeutiques .
Produits Agrochimiques
La partie pyridine de This compound est importante dans la conception des produits agrochimiques. Elle peut modifier les propriétés des composés, parfois en modifiant leur application, et agir comme un pharmacophore unique. Ce composé est utilisé dans la synthèse de produits de protection des plantes, où il contribue à la sélectivité et à l’efficacité des produits agrochimiques .
Chimie Analytique
En chimie analytique, This compound est utilisé comme étalon ou réactif en chromatographie. Ses dérivés sont importants dans la préparation des échantillons et dans le développement de méthodes analytiques pour diverses analyses chimiques .
Applications Environnementales
Ce composé a été étudié pour son utilisation potentielle comme agent anti-biofouling dans les piles à combustible microbiennes (MFC), qui sont une technologie prometteuse pour la production d’énergie et le traitement des eaux usées. Il s’est avéré efficace pour améliorer les performances des MFC en empêchant le biofouling sur les cathodes .
Applications Industrielles
Dans l’industrie chimique, This compound est un intermédiaire précieux pour la synthèse de divers produits chimiques industriels. Il est utilisé dans la fabrication et l’approvisionnement en vrac, jouant un rôle crucial dans la production de matériaux aux propriétés spécifiques requises pour différentes applications industrielles .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Methylpyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 4-Methylpyridine-2-carbaldehyde can act as a substrate for aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes in biological systems. Additionally, 4-Methylpyridine-2-carbaldehyde can form Schiff bases with amino acids and proteins, leading to the formation of imine derivatives that are important in various biochemical pathways .
Cellular Effects
4-Methylpyridine-2-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For example, 4-Methylpyridine-2-carbaldehyde can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, 4-Methylpyridine-2-carbaldehyde has been observed to induce oxidative stress in cells, which can impact cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of 4-Methylpyridine-2-carbaldehyde involves its ability to form covalent bonds with biomolecules. It can react with nucleophilic groups, such as amino and thiol groups, in proteins and enzymes. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. For instance, 4-Methylpyridine-2-carbaldehyde can inhibit aldehyde dehydrogenase by forming a covalent adduct with the active site cysteine residue, thereby preventing the enzyme from catalyzing its reaction. Additionally, 4-Methylpyridine-2-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpyridine-2-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidizing agents. Long-term exposure to 4-Methylpyridine-2-carbaldehyde has been shown to cause cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity. In in vitro studies, the compound’s effects on cells can be observed over several days, with changes in cell viability, proliferation, and gene expression being noted .
Dosage Effects in Animal Models
The effects of 4-Methylpyridine-2-carbaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 4-Methylpyridine-2-carbaldehyde have been associated with hepatotoxicity, characterized by liver damage and elevated levels of liver enzymes. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal model. Toxic or adverse effects, such as oxidative stress and inflammation, are more pronounced at higher doses .
Metabolic Pathways
4-Methylpyridine-2-carbaldehyde is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenase to form 4-methylpyridine-2-carboxylic acid. This metabolic conversion is essential for the detoxification and elimination of the compound from the body. The compound can also participate in the formation of Schiff bases with amino acids, leading to the production of imine derivatives that are further metabolized by various enzymes. These metabolic pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates .
Transport and Distribution
Within cells and tissues, 4-Methylpyridine-2-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. For instance, it can bind to albumin in the bloodstream, which aids in its distribution to various tissues. The localization and accumulation of 4-Methylpyridine-2-carbaldehyde within cells can be influenced by its interactions with intracellular proteins and organelles .
Subcellular Localization
The subcellular localization of 4-Methylpyridine-2-carbaldehyde is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as it may interact with different biomolecules in each compartment. For example, in the nucleus, 4-Methylpyridine-2-carbaldehyde can interact with transcription factors and influence gene expression, while in the mitochondria, it may impact oxidative phosphorylation and energy production .
Propriétés
IUPAC Name |
4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMHSRHDUBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968306 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53547-60-7 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53547-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)

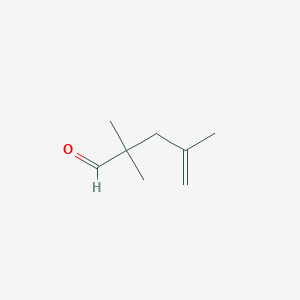
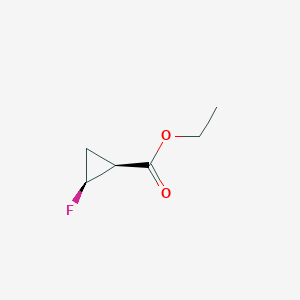
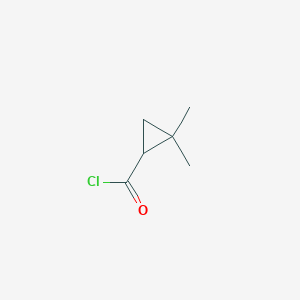

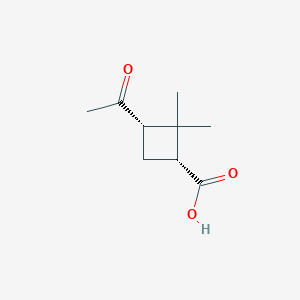
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)
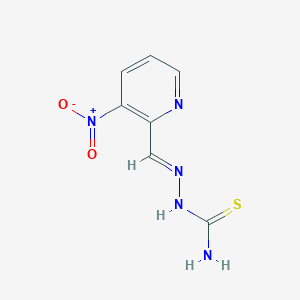

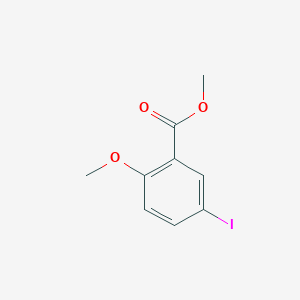
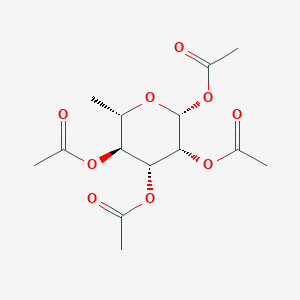
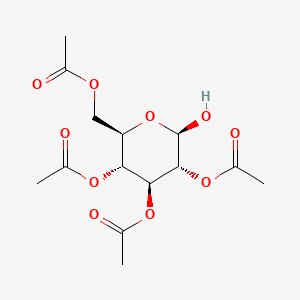
![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)